molecular formula C14H13NO3 B12995988 6-(Benzyloxy)-4-methylnicotinic acid

6-(Benzyloxy)-4-methylnicotinic acid

Cat. No.: B12995988
M. Wt: 243.26 g/mol
InChI Key: PSAKYQMRVAUZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)-4-methylnicotinic acid is a substituted nicotinic acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a benzyloxy group at the 6-position and a methyl group at the 4-position of the pyridine ring, a structure common in intermediates for pharmaceutical development . As a bifunctional molecule , it contains both a carboxylic acid and a protected hydroxyl group, making it a valuable precursor for the synthesis of more complex molecules. Its primary research application lies in its use as a key intermediate for constructing drug-like compounds, particularly in the exploration of kinase inhibitors and other small-molecule therapeutics . Researchers utilize this compound to study structure-activity relationships (SAR) by further functionalizing the carboxylic acid moiety or by employing the benzyloxy group as a protective group that can be selectively removed in multi-step synthetic sequences. The structural motif of benzyloxy-substituted nicotinic acids is frequently encountered in the development of active pharmaceutical ingredients (APIs), and the specific substitution pattern of this analog offers a unique vector for chemical diversification . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-methyl-6-phenylmethoxypyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-10-7-13(15-8-12(10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)

InChI Key

PSAKYQMRVAUZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 6 Benzyloxy 4 Methylnicotinic Acid and Analogues

Precursor Synthesis and Scaffold Construction

The construction of the core pyridine (B92270) structure with the requisite substitution pattern is a critical phase in the synthesis of 6-(benzyloxy)-4-methylnicotinic acid. Various strategies, including the formation of substituted pyridine ring systems and the specific introduction of methyl and benzyloxy moieties, are employed to build the foundational scaffold.

Preparation of Substituted Pyridine Ring Systems

A common strategy for the formation of the nicotinic acid moiety involves the oxidation of a methyl group at the 3-position of a pre-formed pyridine ring. However, in the context of this compound, a more relevant approach involves the oxidation of a methyl group at the 6-position of a suitable precursor to form a pyridine-2,6-dicarboxylic acid, which can then be selectively decarboxylated or further manipulated.

A potential synthetic route could involve the synthesis of a 4,6-dimethyl-substituted pyridine precursor, followed by selective oxidation of the 6-methyl group. The chemoselectivity of such an oxidation would be a key challenge, potentially influenced by the electronic nature of other substituents on the ring.

Catalyst SystemSubstrate ExampleProduct ExampleKey Findings
V-Ti-Mn-O4-MethylpyridineIsonicotinic AcidEnhanced catalytic activity and selectivity at lower temperatures compared to binary oxide catalysts. mdpi.com
V₂O₅-based4-MethylpyridinePyridine-4-carbaldehyde, Isonicotinic AcidConversion and product distribution are highly dependent on reaction temperature and catalyst modifiers.

Four-component reactions (4CRs) offer a powerful and atom-economical approach to the synthesis of complex heterocyclic scaffolds in a single step. These reactions allow for the rapid assembly of polysubstituted pyridines from simple and readily available starting materials. nih.gov

A relevant example is the four-component synthesis of 4-methyl-substituted 5-nitro-1,4-dihydropyridines. This reaction involves the condensation of a β-dicarbonyl compound, an aldehyde (acetaldehyde or its equivalent), a nitro-ketone, and ammonium (B1175870) acetate (B1210297). mdpi.comresearchgate.net The resulting dihydropyridine can then be oxidized to the corresponding pyridine. While this specific example leads to a 5-nitro-substituted pyridine, the modularity of multicomponent reactions allows for the variation of starting materials to potentially access the desired 4-methyl-6-hydroxy substitution pattern. For instance, the use of a different β-ketoester and a suitable C2-synthon could, in principle, lead to the formation of a 4-methyl-6-hydroxynicotinic acid derivative.

The general mechanism of such reactions often involves a series of condensations and cyclizations, with the final aromatization step yielding the stable pyridine ring. The choice of solvent and catalyst can significantly influence the reaction outcome and yield. researchgate.net

Reaction TypeReactantsProduct TypePotential for Target Scaffold
Hantzsch-type 4CRβ-dicarbonyl compound, acetaldehyde diethyl acetal, nitro-ketone, ammonium acetate4-Methyl-substituted 5-nitro-1,4-dihydropyridineHigh, with modification of starting materials to introduce the 6-hydroxy and 3-carboxy functionalities. mdpi.comresearchgate.net
MOF-catalyzed MCRAldehyde, malononitrile, thiophenol2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitrileDemonstrates the use of heterogeneous catalysts for pyridine synthesis, adaptable for different substitution patterns. nih.gov

Classical condensation and cyclization reactions remain a cornerstone of pyridine synthesis. A particularly relevant approach for the synthesis of the this compound scaffold involves the construction of a 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine intermediate. This can be achieved through the reaction of ethyl aminocrotonates with derivatives of malonic acid. researchgate.net

This method involves the acylation of an ethyl aminocrotonate with a malonic acid derivative, such as ethoxymalonyl chloride, followed by an intramolecular Dieckman condensation to form the pyridin-2-one ring. The resulting product, an ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate, contains the key structural features of a 4-methyl and a 6-hydroxy (in its tautomeric pyridone form) group. This intermediate is then well-suited for further functionalization to introduce the benzyloxy group and to manipulate the carboxylate at the 5-position to the desired 3-position of the final nicotinic acid.

Another strategy involves the Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to yield methyl 4-oxo-1,4-dihydropyridine-3-carboxylates. d-nb.info This method provides access to 4-pyridone derivatives which can be precursors to 4-substituted nicotinic acids.

ReactionStarting MaterialsKey IntermediateReference
Condensation/CyclizationEthyl aminocrotonate, Malonic acid derivativeEthyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate researchgate.net
Ring ExpansionMethyl 2-(isoxazol-5-yl)-3-oxopropanoateMethyl 4-oxo-1,4-dihydropyridine-3-carboxylate d-nb.info

Introduction of the Methyl Substituent at the 4-Position

The introduction of a methyl group at the 4-position of the pyridine ring can be achieved through various methods, depending on the nature of the pyridine precursor. One powerful strategy involves the nucleophilic addition of an organometallic reagent to a suitably activated pyridine derivative.

Grignard reagents (RMgX) are known to add to pyridinium salts. wikipedia.org The regioselectivity of this addition (C-2 vs. C-4) can be an issue. However, the use of specific activating groups on the pyridine nitrogen can direct the addition to the 4-position. nih.gov For instance, activation of pyridine with a urea-based reagent has been shown to robustly shield the 2- and 6-positions, leading to exclusive C-4 addition of Grignard reagents. nih.gov Following the addition, an oxidative rearomatization step is required to furnish the 4-alkylated pyridine. nih.gov

Organocuprates, also known as Gilman reagents (R₂CuLi), are softer nucleophiles than Grignard reagents and often exhibit a preference for 1,4-addition (conjugate addition) to α,β-unsaturated systems. masterorganicchemistry.comwikipedia.org In the context of pyridine chemistry, the addition of organocuprates to activated pyridinium ions can also be a viable method for introducing a methyl group at the 4-position. The use of a copper catalyst can switch the selectivity of Grignard additions from C-2 to C-4. nih.gov

ReagentSubstrateKey Features
Grignard Reagent (e.g., MeMgBr)Activated Pyridinium SaltC-4 selectivity can be achieved with appropriate N-activating groups. wikipedia.orgnih.gov
Organocuprate (e.g., Me₂CuLi)Activated Pyridinium SaltSofter nucleophiles, can provide enhanced selectivity in some cases. masterorganicchemistry.comwikipedia.org

Incorporation of the Benzyloxy Moiety at the 6-Position

The introduction of the benzyloxy group at the 6-position is a crucial step in the synthesis of the target molecule. This is typically achieved by the O-alkylation of a 6-hydroxypyridine or its tautomeric form, a pyridin-2(1H)-one. The direct benzylation of the hydroxyl group requires careful selection of reagents and conditions to avoid N-alkylation, which can be a competing reaction in pyridin-2-one systems.

A highly effective method for the selective O-benzylation of 2-oxo-1,2-dihydropyridine systems involves the use of a zinc(II) mediator. The reaction of a 6-substituted-2-oxo-1,2-dihydropyridine-3-carbonitrile with benzyl (B1604629) bromide in the presence of zinc(II) salts has been shown to provide the corresponding 2-(benzyloxy)pyridine derivatives in high yields and with excellent O-selectivity. This method is applicable to a range of substituted pyridinones, including those with a methyl group at the 4-position.

The synthesis of the precursor 6-hydroxy-4-methylnicotinonitrile can be achieved through established condensation reactions. Subsequent hydrolysis of the nitrile group to a carboxylic acid would then lead to the final target molecule. almacgroup.com

Reagent/CatalystSubstrateProductSelectivity
Benzyl bromide / Zn(II) salt6-substituted-2-oxo-1,2-dihydropyridine-3-carbonitrile2-(Benzyloxy)-6-substituted-nicotinonitrileHigh O-selectivity almacgroup.com

Another approach involves the use of 2-benzyloxy-1-methylpyridinium triflate as a mild benzylating agent for alcohols and carboxylic acids. This reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate. wikipedia.org While primarily used for the benzylation of alcohols, its application to the hydroxyl group of a 6-hydroxynicotinic acid derivative could be explored.

Etherification Reactions

The formation of the benzyl ether linkage at the C-6 position of the nicotinic acid scaffold is a critical transformation. This is typically achieved through etherification reactions, most commonly a variation of the Williamson ether synthesis. The substrate for this reaction is generally a 6-hydroxynicotinic acid derivative (or its pyridone tautomer), which is deprotonated with a suitable base to form a pyridinolate anion. This nucleophile then displaces a halide from benzyl bromide or a related benzylating agent.

An efficient method for such transformations involves the chemoselective conversion of benzylic alcohols into ethers. For instance, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol (B145695) can selectively etherify benzylic hydroxyl groups in the presence of other types, like aliphatic or phenolic hydroxyls. organic-chemistry.org This method proceeds through a carbocation intermediate, with DMSO acting as a catalyst. organic-chemistry.org While this specific method applies to forming ethers from benzyl alcohol, the underlying principles of activating a hydroxyl group for etherification are broadly applicable.

The choice of reagents and conditions is crucial for maximizing yield and preventing side reactions. Strong bases like sodium hydride (NaH) are effective for deprotonation, while milder bases such as silver(I) oxide (Ag₂O) can be employed for substrates requiring more delicate handling. organic-chemistry.org

Table 1: Representative Etherification Conditions

Reactant 1 Reactant 2 Catalyst/Base Solvent Outcome
6-Hydroxynicotinic Acid Ester Benzyl Bromide Sodium Hydride (NaH) Tetrahydrofuran (THF) Forms the corresponding 6-benzyloxy-nicotinic acid ester.
Benzyl Alcohol Methanol 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO Methanol Chemoselectively produces benzyl methyl ether, illustrating a method for ether formation. organic-chemistry.org

This table is generated based on general principles of etherification reactions.

Benzyloxy Protecting Group Chemistry in Synthesis

In the context of multi-step synthesis, the benzyl group serves not only as a key structural component of the final molecule but also as a versatile protecting group for hydroxyl and carboxylic acid functionalities. organic-chemistry.orgoup.com Protecting groups are essential when a planned reaction might otherwise affect a sensitive functional group elsewhere in the molecule. oup.com

Protection of Hydroxyl Groups: The 6-hydroxy group of a nicotinic acid precursor can be protected as a benzyl ether. This is advantageous because benzyl ethers are stable under a wide range of reaction conditions, including those that are acidic, basic, and many involving oxidation or reduction. organic-chemistry.org For substrates that are not stable under basic conditions required for the Williamson ether synthesis, protection can be achieved under acidic conditions using benzyl trichloroacetimidate (B1259523). organic-chemistry.org

Protection of Carboxylic Acids: The carboxylic acid group can also be protected, commonly as a benzyl ester. oup.com This is achieved by reacting the carboxylic acid with benzyl alcohol under acidic conditions (Fischer esterification) or by reaction with a benzyl halide in the presence of a non-nucleophilic base. nih.gov This protection prevents the acidic proton from interfering with basic reagents and the carboxyl group from reacting with nucleophiles. oup.com

Deprotection: A significant advantage of the benzyl group is its facile removal under neutral conditions via catalytic hydrogenation. organic-chemistry.org Using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas, the benzyl ether is cleaved to regenerate the hydroxyl group, producing toluene as a byproduct. organic-chemistry.org This orthogonality allows for selective deprotection without disturbing other sensitive groups that might be labile to acidic or basic hydrolysis. oup.com

Convergent and Linear Synthesis Pathways

| Complexity | Simpler to plan for less complex molecules. fiveable.me | Favored for complex molecules where fragments can be logically disconnected. wikipedia.orgfiveable.me |

Sequential Functional Group Interconversions

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of synthetic planning. imperial.ac.uk In the synthesis of this compound, several FGIs are necessary. For example, the synthesis might start from a commercially available picoline (methylpyridine) derivative. The carboxylic acid at the 3-position is often not present in the starting material and must be introduced.

Common FGIs relevant to this synthesis include:

Oxidation of a methyl group: If a precursor like 6-benzyloxy-3,4-dimethylpyridine were available, the methyl group at the 3-position could be selectively oxidized to a carboxylic acid.

Hydrolysis of a nitrile: A common strategy for introducing a carboxylic acid onto an aromatic ring is to first install a nitrile (cyano group) via nucleophilic substitution or cross-coupling, followed by hydrolysis under acidic or basic conditions.

Halogen-metal exchange followed by carboxylation: A bromo or iodo group at the 3-position can be converted into an organolithium or Grignard reagent, which is then quenched with carbon dioxide (CO₂) to form the carboxylic acid.

These transformations must be planned in a sequence that accounts for the compatibility of all functional groups present in the molecule at each stage. libretexts.org

Multi-Step Synthesis Design and Optimization

Designing a multi-step synthesis is a complex process that often begins with retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. libretexts.org This analysis helps identify key bond disconnections and strategic FGIs.

Once a potential route is designed, optimization is crucial to make it practical and efficient. This involves:

Maximizing Yield: Adjusting reaction parameters such as temperature, solvent, catalyst, and reaction time to improve the yield of each step.

Improving Selectivity: Modifying conditions to favor the formation of the desired isomer (regio- or stereoisomer) and minimize byproducts.

Atom Economy: Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product.

Process Safety and Cost: Selecting less hazardous and more cost-effective reagents and solvents. arxiv.org

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve transformations that would otherwise be difficult or inefficient. Transition metal catalysis, in particular, offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high selectivity. mdpi-res.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Metal-catalyzed cross-coupling reactions are indispensable for constructing the carbon skeleton of molecules like this compound. mdpi-res.com The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide using a palladium catalyst, is particularly powerful for creating carbon-carbon bonds. wikipedia.org

In the synthesis of the target molecule, a Suzuki reaction could be employed to introduce the methyl group at the 4-position. For example, a 6-benzyloxy-4-halonicotinic acid derivative could be coupled with a methylboronic acid or its ester. wikipedia.org

General Suzuki Reaction Scheme: R¹-X + R²-B(OR)₂ → [Pd Catalyst, Base] → R¹-R²

Where:

R¹-X is an aryl or vinyl halide (e.g., 6-benzyloxy-4-bromonicotinate)

R²-B(OR)₂ is a boronic acid or ester (e.g., methylboronic acid)

A palladium complex (e.g., Pd(PPh₃)₄) serves as the catalyst. nih.gov

A base (e.g., K₂CO₃, Cs₂CO₃) is required for the catalytic cycle. nih.govmdpi.com

Table 3: Example Components for Suzuki Coupling in Synthesis

Aryl Halide Substrate Boronic Acid Partner Palladium Catalyst Base Potential Product
Ethyl 6-benzyloxy-4-chloronicotinate Methylboronic acid Pd(dppf)Cl₂ K₂CO₃ Ethyl 6-benzyloxy-4-methylnicotinate

This table presents hypothetical reaction components based on established Suzuki coupling methodologies.

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling and must be optimized for the specific substrates involved. mdpi.com The versatility and functional group tolerance of this reaction make it a highly valuable tool in the synthesis of complex substituted pyridines. mdpi.com

Application of Lewis Acid Catalysis

Lewis acid catalysis has emerged as a powerful tool in the synthesis and functionalization of pyridine derivatives. Lewis acids can activate either the pyridine ring or the reacting partner, facilitating transformations that are otherwise difficult to achieve. Their application can lead to enhanced reaction rates, improved yields, and greater control over selectivity under mild conditions.

In the context of synthesizing substituted pyridines, Lewis acids are employed in various key transformations. For instance, a combination of nickel and a Lewis acid catalyst, such as diorganozinc compounds or aluminum-based reagents, has been shown to achieve direct C-2 alkenylation of pyridine derivatives. acs.org The Lewis acid is thought to coordinate to the pyridine nitrogen, increasing the acidity of the C-2 proton and facilitating C-H activation by the nickel catalyst. acs.org Similarly, Lewis acids like zinc chloride (ZnCl₂) can catalyze the radical-radical coupling of N-hydroxyphthalimide esters and 4-cyanopyridines, enabling the synthesis of congested 4-substituted pyridines. acs.org Theoretical and experimental studies suggest the Lewis acid coordinates with the cyano group, lowering the activation barrier for the crucial C-C bond formation. acs.org

The table below summarizes various Lewis acids and their applications in the synthesis of pyridine derivatives, which are conceptually applicable to the synthesis of precursors for this compound.

Lewis Acid CatalystReaction TypeSubstrate ClassOutcome
ZnMe₂ (with Ni catalyst)C-2 Alkenylation (C-H Activation)PyridinesHigh stereoselectivity and yield for C-2 functionalization. acs.org
ZnCl₂Reductive Decarboxylative Pyridylation4-CyanopyridinesSelective formation of highly congested 4-substituted pyridines. acs.org
MgBr₂Cyclocondensation / Diels-Alder2-AzadienesPromotes formation of polysubstituted pyridines at room temperature. nih.gov
NbCl₅Cyclocondensation / Diels-Alder2-AzadienesCan be used in catalytic amounts (10 mol%) without loss of efficiency. nih.gov
Zn[(L)proline]₂Hantzsch ReactionAldehydes, DicarbonylsCatalyzes one-pot synthesis of 1,4-dihydropyridines under solvent-free conditions. researchgate.net

Regioselective Synthesis and Isomer Control

Achieving regiochemical control is a paramount challenge in the synthesis of polysubstituted pyridines like this compound. The specific placement of the methyl group at the C-4 position and the benzyloxy group at the C-6 position requires synthetic strategies that precisely control the assembly of the pyridine ring or the selective functionalization of a pre-existing one.

For example, a plausible route to the target compound could start from a pre-functionalized precursor like 4-hydroxy-6-methylnicotinic acid. chemicalbook.com This starting material already contains the required methyl group at C-4 and a functional group handle (hydroxyl) at C-6. The synthesis of the key intermediate, methyl 4-chloro-6-methylnicotinate, is achieved by treating 4-hydroxy-6-methylnicotinic acid with a chlorinating agent like phosphorus oxychloride, followed by esterification. chemicalbook.com This sequence definitively establishes the substitution pattern. The resulting 6-chloro derivative can then undergo a nucleophilic aromatic substitution (SNAr) reaction with benzyl alcohol (or sodium benzoxide) to introduce the benzyloxy group at the C-6 position, yielding the desired product skeleton.

Controlling regioselectivity in C-H functionalization reactions is another area of active research. While direct C-H functionalization is an atom-economical approach, it often suffers from a lack of regioselectivity due to multiple reactive sites on the pyridine ring. acs.org The development of catalytic systems that can direct functionalization to a specific position, often through the use of directing groups or carefully chosen catalysts, is crucial for isomer control.

The following table outlines a comparison of synthetic approaches regarding their potential for regiochemical control in the synthesis of 4,6-disubstituted nicotinic acid analogues.

Synthetic StrategyDescriptionRegiochemical ControlPotential Issues
Stepwise Functionalization Building upon a pre-substituted pyridine core, such as 4-hydroxy-6-methylnicotinic acid. chemicalbook.comHigh. The positions of substituents are determined by the starting material and subsequent selective reactions (e.g., chlorination, SNAr).Requires access to specifically substituted starting materials.
De Novo Ring Synthesis Constructing the pyridine ring from acyclic precursors, for example, via the Hantzsch synthesis. researchgate.netVariable. Can lead to mixtures of isomers depending on the symmetry of the reactants. Requires careful selection of precursors to ensure a single constitutional isomer.Isomer separation can be challenging and costly.
Directed C-H Functionalization Directing a catalyst to a specific C-H bond on a pyridine ring using a directing group or inherent electronic bias. acs.orgModerate to High. Dependent on the effectiveness of the directing group or catalyst system. Can provide access to novel substitution patterns.Development of suitable catalysts and directing groups is an ongoing research area.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of fine chemicals and pharmaceutical intermediates is of growing importance. ijarsct.co.in The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient in their use of resources. For the synthesis of this compound and its analogues, several green chemistry principles can be applied to improve the sustainability of the process.

Key green chemistry approaches in pyridine synthesis include the use of multicomponent reactions, green catalysts, environmentally friendly solvents, and alternative energy sources like microwaves. nih.gov

Catalysis over Stoichiometric Reagents: A primary focus is the replacement of hazardous, stoichiometric reagents with catalytic alternatives. For instance, the synthesis of 4-chloro-6-methyl-nicotinic acid methyl ester often uses phosphorus oxychloride, a highly toxic and corrosive reagent. chemicalbook.com Green alternatives could involve developing catalytic chlorination methods or exploring synthetic routes that avoid chlorination altogether, perhaps through direct C-O coupling reactions. The use of non-toxic, earth-abundant metal catalysts, such as iron (e.g., FeCl₃), is a promising strategy for constructing pyridine rings. rsc.org

Atom Economy and Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product. rasayanjournal.co.in Developing a multicomponent synthesis for the this compound core would significantly reduce waste compared to a linear, multi-step synthesis.

Safer Solvents and Solvent-Free Conditions: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages their replacement with safer alternatives like water, ethanol, or ionic liquids, or eliminating them entirely. rasayanjournal.co.in The Hantzsch synthesis of dihydropyridines, precursors to pyridines, has been successfully performed under solvent-free conditions using a reusable catalyst like Zn[(L)proline]₂. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.gov This increased energy efficiency contributes to a greener synthetic process. ijarsct.co.in

The table below contrasts conventional synthetic methods with potential green alternatives applicable to the synthesis of the target compound's structural class.

Green Chemistry PrincipleConventional MethodGreener Alternative
Use of Catalysis Use of stoichiometric and hazardous reagents (e.g., phosphorus oxychloride). chemicalbook.comEmploying efficient and recyclable catalysts, such as iron salts or supported metal catalysts, for ring formation or functionalization. rsc.org
Atom Economy Linear, multi-step synthesis with protection/deprotection steps, generating significant waste.Development of one-pot, multicomponent reactions that build the core structure in a single, convergent step. nih.gov
Safer Solvents Use of chlorinated solvents (e.g., CH₂Cl₂) or aprotic polar solvents (e.g., DMF). prepchem.commdpi.comEmploying water, ethanol, or performing reactions under solvent-free conditions. researchgate.netrasayanjournal.co.in
Energy Efficiency Prolonged heating under reflux for many hours. chemicalbook.comnih.govUtilization of microwave irradiation or ultrasound to reduce reaction times and energy consumption. ijarsct.co.innih.gov

By consciously applying these principles, chemists can design more sustainable and efficient routes for the production of this compound and other valuable heterocyclic compounds.

Chemical Transformations and Derivatization for Research Applications of 6 Benzyloxy 4 Methylnicotinic Acid

Functional Group Interconversion Strategies at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, often targeted to enhance pharmacokinetic properties or to serve as a handle for further synthetic elaboration.

Esterification for Prodrug Design or Intermediate Synthesis

Esterification of the carboxylic acid functionality is a common strategy in prodrug design to improve membrane permeability and oral bioavailability. While specific studies on the esterification of 6-(benzyloxy)-4-methylnicotinic acid are not extensively documented in publicly available literature, established methods for esterifying carboxylic acids are readily applicable. One such method is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). orgsyn.orgnih.gov This method is known for its mild reaction conditions, making it suitable for substrates with sensitive functional groups. nih.gov

Another relevant approach involves the use of 2-benzyloxypyridine, which, upon N-methylation, forms a reactive intermediate capable of benzylating carboxylic acids under neutral conditions. This would be particularly useful for creating benzyl (B1604629) esters of the parent compound.

The synthesis of various esters from related nicotinic acid compounds is well-documented and provides a blueprint for the potential derivatization of this compound. For instance, the production of 6-methylnicotinic acid esters has been achieved through the oxidation of 2-methyl-5-ethylpyridine followed by esterification with an alcohol. google.comgoogle.com

Table 1: Representative Esterification Conditions for Carboxylic Acids

Coupling Agent/MethodReagentsSolventTemperatureReference
DCC/DMAPDicyclohexylcarbodiimide, 4-(Dimethylamino)pyridine, AlcoholDichloromethaneRoom Temp orgsyn.org
EDC/DMAP1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-(Dimethylamino)pyridine, AlcoholDichloromethaneRoom Temp nih.gov
2-Benzyloxy-1-methylpyridinium triflate (in situ)2-Benzyloxypyridine, Methyl triflate, Triethylamine, AlcoholToluene90 °C mnstate.edu

Modifications of the Benzyloxy Group

The benzyloxy group serves as a protective group for the phenol (B47542) functionality at the 6-position of the pyridine (B92270) ring. Its cleavage or modification is a key step in accessing a different class of derivatives.

Deprotection Strategies (e.g., Reductive Conditions)

The removal of the benzyl group is typically accomplished through catalytic hydrogenation. This method involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). A related and often milder technique is catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in conjunction with the palladium catalyst. nih.gov This method can be advantageous for substrates with other reducible functional groups, as it can sometimes offer greater chemoselectivity. rsc.org

Introduction of Alternative Ethers or Substituents

Once the benzyloxy group is removed to reveal the 6-hydroxy-4-methylnicotinic acid, the resulting hydroxyl group can be alkylated to introduce a variety of alternative ether substituents. Standard Williamson ether synthesis conditions, involving a base such as sodium hydride or potassium carbonate and an appropriate alkyl halide, can be employed for this purpose. This allows for the exploration of structure-activity relationships by varying the nature of the ether linkage.

Pyridyl Ring Modifications

Direct modification of the pyridine ring of this compound presents a more challenging synthetic problem due to the potential for multiple reactive sites. However, modern synthetic methods offer potential avenues for such transformations. For instance, the functionalization of pyridine rings can be influenced by the electronic nature of existing substituents. nih.gov The pyridine nitrogen itself can influence reactivity, for example, by participating in hydrogen bonding interactions. pnas.org

While specific examples of pyridyl ring modifications on this compound are scarce in the literature, related chemistries on substituted pyridines suggest possibilities. For example, the biosynthesis of pyridine rings often involves complex enzymatic pathways that could inspire synthetic approaches. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing new carbon-carbon or carbon-heteroatom bonds onto pyridine scaffolds, although the specific application to this molecule would require careful optimization of reaction conditions to achieve the desired regioselectivity.

Substitution Reactions on the Pyridine Nucleus (e.g., SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings like pyridine. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a suitable leaving group must be present.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). acsgcipr.org In the case of this compound, the benzyloxy group at C6 and the methyl group at C4 are both electron-donating, which can counteract the ring's inherent electron deficiency to some extent. However, the nitrogen atom's powerful electron-withdrawing effect still renders the ring amenable to nucleophilic substitution, provided a leaving group is present at an activated position.

For a typical SNAr reaction on this scaffold, a common strategy would involve the introduction of a halide (e.g., Cl, F) at the C2 or C5 position. The C2 position is particularly activated towards nucleophilic attack due to its proximity to the ring nitrogen. Once a leaving group is installed, a wide variety of nucleophiles can be used to introduce new functional groups.

Table 1: Potential SNAr Reactions on a Halogenated Derivative

Starting Material (Hypothetical)Nucleophile (Nu-H)Typical ConditionsProduct
2-Chloro-6-(benzyloxy)-4-methylnicotinic acidR-NH₂ (Amine)Base (e.g., K₂CO₃, Et₃N), aprotic polar solvent (e.g., DMF, DMSO), heat2-Amino-6-(benzyloxy)-4-methylnicotinic acid derivative
2-Chloro-6-(benzyloxy)-4-methylnicotinic acidR-OH (Alcohol)Strong base (e.g., NaH), aprotic polar solvent (e.g., DMF)2-Alkoxy-6-(benzyloxy)-4-methylnicotinic acid derivative
2-Chloro-6-(benzyloxy)-4-methylnicotinic acidR-SH (Thiol)Base (e.g., K₂CO₃), aprotic polar solvent (e.g., DMF)2-Thioether-6-(benzyloxy)-4-methylnicotinic acid derivative

An alternative, more advanced approach involves the direct displacement of the benzyloxy or methoxy (B1213986) group. While typically poor leaving groups, they can be displaced under specific conditions, such as cation radical-accelerated SNAr, often initiated by photoredox catalysis. nih.gov This method avoids the need to pre-install a halide leaving group, offering a more direct route to functionalization.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Benzyloxy 4 Methylnicotinic Acid Analogues

Systematic Structural Variations and Their Biological Consequences

The benzyloxy group at the 6-position of the nicotinic acid ring is a significant structural feature that can profoundly influence biological activity. Modifications to the benzyl (B1604629) portion of this group can alter steric, electronic, and hydrophobic interactions with a biological target.

Research on related scaffolds, such as benzyloxy-substituted chalcones and quinolinones, has demonstrated that the nature and position of substituents on the benzyl ring are critical for activity. nih.govnih.gov For instance, in a series of benzyloxy-substituted chalcones, the placement of the benzyloxy group at the para-position of a phenyl ring was shown to enhance inhibitory activity against monoamine oxidase B (MAO-B) compared to the ortho-position. nih.gov Furthermore, the introduction of substituents on the benzyl ring can modulate activity. In a study of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives, various substitutions on the benzyloxy ring led to a range of antiproliferative activities against several cancer cell lines. nih.gov

Applying these principles to 6-(benzyloxy)-4-methylnicotinic acid, it can be inferred that modifications to the benzyl ring would likely have a significant impact on its biological profile. A hypothetical SAR study might explore the effects of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the benzyl ring.

Modification on Benzyl RingPredicted Effect on Biological ActivityRationale
Electron-donating groups (e.g., -OCH3, -CH3)May enhance activity through increased electron density, potentially improving interactions with electron-deficient pockets in the target protein.Based on general principles of medicinal chemistry where such groups can influence binding affinity.
Electron-withdrawing groups (e.g., -Cl, -NO2)Could either increase or decrease activity depending on the specific interactions within the binding site. May alter the pKa of the benzyloxy ether oxygen.The effect is highly dependent on the target's electronic environment.
Bulky substituentsLikely to decrease activity due to steric hindrance, preventing optimal binding to the target.Steric clashes can disrupt key binding interactions.

The position and nature of the methyl group on the nicotinic acid scaffold are crucial determinants of biological activity. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760) revealed that methylation at different positions leads to unique changes in interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This highlights the sensitivity of receptor binding to the precise location of even small alkyl groups.

In the context of this compound, the methyl group at the 4-position likely plays a role in orienting the molecule within the binding site of its target. Shifting the methyl group to other positions on the pyridine (B92270) ring (e.g., 2-, 5-position) would be expected to alter the binding mode and, consequently, the biological activity.

Furthermore, replacing the methyl group with other substituents could provide valuable SAR insights.

Modification of Methyl GroupPredicted Effect on Biological ActivityRationale
Positional Isomers (e.g., 2-methyl, 5-methyl)Expected to have a significant impact on activity due to altered steric and electronic interactions with the target.The precise geometry of the ligand-receptor complex is often critical for activity.
Replacement with larger alkyl groups (e.g., ethyl, propyl)May decrease activity due to steric hindrance, or in some cases, enhance it by filling a hydrophobic pocket.The effect depends on the topology of the binding site.
Replacement with polar groups (e.g., -OH, -NH2)Could introduce new hydrogen bonding interactions, potentially increasing affinity and altering selectivity.Introduction of new pharmacophoric features can dramatically change the biological profile.

The carboxylic acid group is a key pharmacophoric element in many biologically active molecules, including nicotinic acid and its derivatives. mdpi.com It is often involved in crucial ionic and hydrogen bonding interactions with target proteins. The acidic nature of this group allows it to exist as a carboxylate anion at physiological pH, which can form strong electrostatic interactions with positively charged residues like arginine or lysine (B10760008) in a binding pocket.

The importance of the carboxylic acid in nicotinic acid itself is well-established for its interaction with the nicotinic acid receptor (GPR109A). Mutagenesis studies have identified an arginine residue as the anchor point for the carboxylic acid group of nicotinic acid.

In the case of this compound, the carboxylic acid is expected to be a primary point of interaction with its biological target. Its removal or modification would likely lead to a significant loss of activity.

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For this compound, the carboxylic acid is a prime candidate for bioisosteric replacement to potentially overcome issues like poor membrane permeability or rapid metabolism.

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. These groups can mimic the acidic and hydrogen-bonding properties of the carboxylic acid while offering different steric and electronic profiles. For example, the tetrazole ring is a well-known non-classical bioisostere of a carboxylic acid and is found in several FDA-approved drugs.

Carboxylic Acid BioisostereKey PropertiesPotential Impact
TetrazoleAcidic (pKa similar to carboxylic acid), planar, and capable of forming similar hydrogen bond interactions.May improve metabolic stability and oral bioavailability.
Acyl SulfonamideCan mimic the hydrogen bonding pattern of a carboxylate and its acidity can be tuned by substitution.Offers a different three-dimensional arrangement of hydrogen bond donors and acceptors.
Hydroxamic AcidModerately acidic and a strong metal chelator.Could introduce new binding interactions, particularly if a metal ion is present in the active site.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogues can provide insights into the low-energy, biologically active conformation. Techniques such as computational modeling (e.g., PM3 method) and experimental methods like NMR spectroscopy can be used to determine the preferred conformations. lew.ro

The flexibility of the benzyloxy group allows for multiple rotational conformers. The relative orientation of the benzyl ring with respect to the nicotinic acid core can significantly affect how the molecule fits into a binding pocket. A rigidified analogue, where the benzyloxy linker is constrained, could help to identify the bioactive conformation and potentially lead to more potent and selective compounds.

SAR Paradigms for Nicotinic Acid Scaffolds in Target Binding

The nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. SAR studies on various nicotinic acid derivatives have revealed several general paradigms for their interaction with proteins.

A key interaction for many nicotinic acid-based ligands is the hydrogen bond formed by the pyridine nitrogen. wepub.org This nitrogen atom can act as a hydrogen bond acceptor, interacting with donor groups on the receptor. The cationic moiety of nicotinic acid derivatives, often the protonated pyridine nitrogen or another basic center, can participate in cation-π interactions with aromatic residues like tryptophan or tyrosine in the binding site. nih.gov

Computational Chemistry and Molecular Modeling in the Study of 6 Benzyloxy 4 Methylnicotinic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. epstem.net For 6-(Benzyloxy)-4-methylnicotinic acid, these calculations can elucidate its electronic structure, molecular geometry, and reactivity.

The process typically begins with geometry optimization, where computational methods like DFT with a basis set such as 6-31G(d,p) are used to find the lowest energy conformation of the molecule. epstem.net This provides precise data on bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. epstem.net

Further analyses can include the generation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule, highlighting electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). This information is invaluable for predicting how the molecule might interact with a biological target.

Table 1: Illustrative Quantum Chemical Properties for this compound Note: The following data are illustrative examples of parameters derived from quantum chemical calculations and are not based on experimental results.

ParameterIllustrative ValueSignificance
Total Energy -935.4 HartreesRepresents the total electronic energy of the optimized molecule.
HOMO Energy -6.8 eVIndicates the energy of the highest occupied molecular orbital; related to electron-donating capability.
LUMO Energy -1.5 eVIndicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting capability.
HOMO-LUMO Gap 5.3 eVReflects the molecule's chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment 3.2 DebyeMeasures the overall polarity of the molecule, influencing solubility and binding interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. bioinformation.net This method is essential for hypothesis-driven drug design, allowing researchers to screen potential drug candidates against a specific biological target, such as an enzyme or receptor, and to understand the basis of their interaction. rjpbcs.com

Using software like AutoDock Vina, molecular docking simulations place the 3D structure of this compound into the binding site of a target protein. bioinformation.netmdpi.com The simulation generates multiple possible binding poses and calculates a scoring function, often expressed in kcal/mol, to estimate the binding affinity. mdpi.combiointerfaceresearch.com A more negative score typically indicates a more favorable and stable binding interaction. rjpbcs.com These scores allow for the ranking of different compounds or different binding poses of the same compound, prioritizing the most promising candidates for further investigation. mdpi.com

Beyond predicting affinity, docking reveals the specific molecular interactions that stabilize the ligand-protein complex. Visualization tools like Discovery Studio are used to analyze the best-scoring poses. bioinformation.net This analysis identifies key recognition motifs, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and amino acid residues in the target's active site. For this compound, interactions could involve the carboxylic acid group forming hydrogen bonds, the pyridine (B92270) ring participating in pi-stacking, and the benzyloxy group engaging in hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: The following data are for illustrative purposes.

Binding PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.2ASP 168, LYS 53Hydrogen Bond (Carboxylic Acid)
PHE 169Pi-Pi Stacking (Pyridine Ring)
LEU 84, VAL 38Hydrophobic (Benzyloxy Group)
2-8.5GLU 71, ARG 67Hydrogen Bond (Pyridine Nitrogen)
ILE 84Hydrophobic (Methyl Group)
ALA 172Van der Waals

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov Using platforms like Amber or NAMD, MD simulations model the physical movements of atoms and molecules, providing insights into the conformational flexibility and stability of the complex in a simulated physiological environment. nih.govmdpi.com

Simulations are typically run for nanoseconds (e.g., 100-500 ns), generating trajectories that track the positions of all atoms. nih.govmdpi.com Analysis of these trajectories can confirm the stability of the binding pose predicted by docking. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and remains intact. nih.gov Deviations within 1-3 Å are generally considered acceptable for small globular proteins. nih.gov

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility. This analysis can highlight which parts of the protein are most affected by ligand binding. mdpi.com

MD simulations can also provide a more refined calculation of binding free energy, which confirms the stability of the ligand-protein complex. nih.gov

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

For this compound, a pharmacophore model could be developed based on its structure or the known interactions of similar ligands. The benzyloxy group, for instance, is a recognized pharmacophore in certain classes of inhibitors, such as for monoamine oxidase B (MAO-B). nih.gov This feature could be a critical component in a pharmacophore model derived from this scaffold.

Once a pharmacophore model is created, it can be used as a 3D query to rapidly screen large compound libraries in a process called virtual screening. dovepress.com This helps to identify other diverse molecules that possess the same essential features and are therefore likely to bind to the same target, accelerating the discovery of new potential hits.

Computational Approaches for ADME/Tox Property Prediction (Conceptual Framework)

A significant cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. dovepress.com Computational tools and web-based platforms like ADMETLab 2.0 can predict these properties early in the discovery phase, helping to identify and filter out compounds with unfavorable profiles. nih.govresearchgate.net

This conceptual framework involves using Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to correlate a molecule's structural features with its pharmacokinetic and toxicological behavior. nih.govgithub.com Instead of providing specific values, these tools offer a predictive assessment of a compound's drug-likeness based on established rules (e.g., Lipinski's Rule of Five) and models trained on extensive experimental data. researchgate.netfrontiersin.org

Table 3: Conceptual Framework for In Silico ADME/Tox Prediction This table outlines the types of properties predicted by computational tools, not specific values for the subject compound.

Property CategoryPredicted ParameterConceptual Significance
Absorption Human Intestinal Absorption (HIA)Predicts the likelihood of absorption from the gut into the bloodstream. nih.gov
Caco-2 PermeabilityModels the ability of a compound to cross the intestinal epithelial barrier. nih.gov
Distribution Blood-Brain Barrier (BBB) PenetrationPredicts whether a compound can cross into the central nervous system. nih.gov
Plasma Protein Binding (PPB)Estimates the extent to which a compound will bind to proteins in the blood, affecting its free concentration. github.com
Metabolism Cytochrome P450 (CYP) Inhibition/SubstratePredicts interactions with key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), indicating potential for drug-drug interactions. frontiersin.org
Excretion (Often inferred from other properties)Related to clearance mechanisms.
Toxicity Carcinogenicity, MutagenicityPredicts the potential to cause cancer or genetic mutations. purdue.edu
hERG InhibitionAssesses the risk of cardiac toxicity.
Drug-Induced Liver Injury (DILI)Predicts the potential to cause liver damage. purdue.edu

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is a cornerstone for separating and analyzing 6-(Benzyloxy)-4-methylnicotinic acid from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this aromatic carboxylic acid. nih.gov

Methodology for Analysis: A typical RP-HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. ijcce.ac.irnih.gov Due to the acidic nature of the carboxyl group, the mobile phase composition, especially its pH, is a critical parameter. nih.govijcce.ac.ir To ensure good peak shape and retention, the mobile phase is usually acidified to suppress the ionization of the carboxylic acid, making it more hydrophobic. nih.gov A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer with its pH adjusted with an acid like phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. ijcce.ac.irsielc.com

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while achieving good separation from impurities. sielc.com Detection is typically performed using a UV detector, as the pyridine (B92270) and benzene (B151609) rings in the molecule are strong chromophores. sielc.comzodiaclifesciences.com The analysis of related nicotinic acid derivatives is often carried out with UV detection around 250-260 nm. sielc.comzodiaclifesciences.com

Application in Reaction Monitoring: During the synthesis of this compound, HPLC is invaluable for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time intervals, researchers can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Table 1: Representative HPLC Parameters for Analysis of this compound

ParameterConditionRationale/Reference
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of aromatic acids. nih.gov
Mobile PhaseA: Water with 0.1% Formic or Phosphoric Acid B: AcetonitrileAcid suppresses ionization for better retention and peak shape. nih.govsielc.com
ElutionGradientEfficiently elutes compounds with varying polarities. sielc.com
Flow Rate1.0 mL/minTypical analytical flow rate. sielc.com
DetectionUV at ~260 nmStrong absorbance from pyridine and benzene rings. sielc.comzodiaclifesciences.com
Temperature30°CEnsures reproducible retention times. ijcce.ac.ir

Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, with its polar carboxylic acid group, is not sufficiently volatile or thermally stable for direct GC analysis. nih.govchromtech.com Therefore, a derivatization step is mandatory to convert the non-volatile acid into a volatile derivative. nih.govresearchgate.net

Derivatization Process: The most common derivatization strategy for carboxylic acids is silylation, which replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. chromtech.comrestek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. restek.comsigmaaldrich.com The reaction converts the carboxylic acid into its corresponding TMS ester, which is much more volatile and thermally stable. chromtech.com

Another approach is esterification, for instance, by reaction with an alcohol (like methanol or butanol) in the presence of a catalyst such as BF3, to form the corresponding methyl or butyl ester. researchgate.net

GC-MS Analysis: Once derivatized, the sample is injected into the GC-MS system. The derivative is separated from other components on a capillary column (e.g., a non-polar 5% phenylmethylpolysiloxane phase). researchgate.net The separated components then enter the mass spectrometer, which provides both molecular weight information and a fragmentation pattern, confirming the identity of the compound. nih.gov

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the structure of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this, often coupled with liquid chromatography (LC-MS). bevital.nonih.gov

In positive ion mode ESI-MS, the molecule would be expected to be detected as its protonated molecular ion [M+H]⁺. For this compound (C₁₄H₁₃NO₃), the expected monoisotopic mass is 243.0895 g/mol , so the [M+H]⁺ ion would appear at an m/z of approximately 244.0973.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion. Key fragmentations for the [M+H]⁺ ion of this compound would likely include:

Loss of the benzyl (B1604629) group (C₇H₇•): A major fragmentation pathway would be the cleavage of the benzylic ether bond, resulting in a prominent fragment ion.

Loss of carbon dioxide (CO₂): Decarboxylation of the nicotinic acid moiety is a common fragmentation for this class of compounds. nih.gov

Formation of the tropylium (B1234903) ion: The benzyl group can rearrange to form the stable tropylium cation (C₇H₇⁺) at m/z 91. researchgate.net

In the context of drug metabolism studies, LC-MS/MS is the method of choice for identifying metabolites. nih.govresearchgate.net For nicotinic acid, known metabolic pathways include amidation to form nicotinamide (B372718) and conjugation with glycine (B1666218) to form nicotinuric acid. nih.govbevital.no For this compound, potential metabolic transformations could include hydroxylation on the aromatic rings, O-debenzylation, or conjugation reactions. LC-MS/MS can detect these modified structures in biological samples. bevital.no

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. rsc.org

¹H NMR: The ¹H NMR spectrum would show distinct signals for each type of proton in the molecule.

Benzyl Protons: The five protons of the phenyl ring of the benzyl group would typically appear as a multiplet in the aromatic region, around 7.3-7.5 ppm. The two benzylic protons (-O-CH₂-Ph) would appear as a singlet further downfield, likely around 5.4 ppm.

Pyridine Protons: The two protons on the pyridine ring would appear as singlets in the aromatic region. The proton at position 5 would be expected around 7.2 ppm, while the proton at position 2 would be further downfield, likely above 8.5 ppm, due to the influence of the ring nitrogen.

Methyl Protons: The three protons of the methyl group at position 4 would give a sharp singlet, expected around 2.4 ppm.

Carboxylic Acid Proton: The acidic proton of the -COOH group would appear as a very broad singlet at a significantly downfield chemical shift, typically above 12 ppm, and its position can be concentration-dependent. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing around 165-170 ppm. libretexts.org

Aromatic Carbons: The carbons of the pyridine and benzene rings would appear in the 110-160 ppm range. chemicalbook.combmrb.io The carbon bearing the benzyloxy group (C6) and the carbons adjacent to the nitrogen (C2) would be significantly downfield.

Benzylic Carbon: The -O-CH₂-Ph carbon would be expected around 70 ppm.

Methyl Carbon: The methyl carbon would be the most upfield signal, appearing around 18-20 ppm.

2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the proton signals with their directly attached carbon atoms, confirming assignments. hmdb.ca

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. libretexts.org For this compound, the key characteristic absorption bands would be:

O-H Stretch: A very broad and strong absorption from the carboxylic acid O-H group, typically in the range of 2500–3300 cm⁻¹. libretexts.orglibretexts.org

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and benzyl CH₂) appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group, expected around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.orglibretexts.org Conjugation with the pyridine ring may lower this frequency slightly.

C=C and C=N Stretches: Aromatic ring stretching vibrations for both the pyridine and benzene rings appear in the 1450–1620 cm⁻¹ region. researchgate.net

C-O Stretch: The ether C-O stretch from the benzyloxy group would result in a strong band in the 1200-1300 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-H2500 - 3300Very Broad, Strong
Aromatic C-H3000 - 3100Medium, Sharp
Aliphatic C-H2850 - 3000Medium, Sharp
Carboxylic Acid C=O~1710Strong, Sharp
Aromatic C=C / C=N1450 - 1620Multiple, Medium to Strong
Ether C-O1200 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The compound contains two main chromophores: the substituted pyridine ring and the benzene ring. Pyridine itself shows absorption maxima around 202 nm and 254 nm. sielc.com Carboxylic acids typically show a weak n→π* transition around 200–215 nm. jove.comresearchgate.net The combination of the substituted pyridine and benzene rings in this compound would be expected to result in strong π→π* transitions, likely with absorption maxima in the 250-280 nm range. acs.orgrsc.org This property is exploited for its detection in HPLC analysis. sielc.com

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is the process of modifying a compound to improve its analytical properties. researchgate.netbohrium.com For this compound, derivatization is crucial for GC analysis but can also be used to enhance detection in HPLC. nih.govnih.gov

For GC Analysis: As discussed (7.1.2), silylation and esterification are the primary strategies to increase volatility and thermal stability. chromtech.comresearch-solution.com Silylation with reagents like BSTFA is a common and effective method for carboxylic acids. sigmaaldrich.com

For HPLC Analysis: While the native compound has good UV absorbance, derivatization can be employed to introduce a fluorescent tag to the carboxylic acid group. nih.gov This can dramatically increase detection sensitivity, which is useful when analyzing trace amounts of the compound in complex matrices like biological fluids. Reagents for this purpose often include fluorescent hydrazines or amines that are coupled to the carboxylic acid using activating agents like carbodiimides (e.g., EDAC). thermofisher.com

These derivatization techniques expand the range of analytical methods applicable to this compound, allowing for more sensitive and robust quantification and characterization. nih.govnih.gov

Enhancing Ionization Efficiency in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The efficiency of ionization, the process of creating gaseous ions from the analyte, is critical for achieving high sensitivity in MS analysis. For a compound like this compound, which possesses both a carboxylic acid group and a benzyloxy substituent, electrospray ionization (ESI) is a commonly employed technique.

Research on similar molecules, such as nicotinic acid and its metabolites, has demonstrated that the ionization efficiency can be significantly influenced by the mobile phase composition and the polarity of the ESI source. For instance, in the analysis of nicotinic acid and nicotinuric acid, the use of a negative ESI mode provided excellent sensitivity due to the presence of the carboxylic acid group. The addition of modifiers to the mobile phase, such as ammonium (B1175870) acetate, has been shown to greatly increase the signal intensity for related analytes.

The fragmentation pattern of this compound in mass spectrometry can be predicted based on the fragmentation of similar structures. Benzyloxy esters are known to fragment through the loss of a ketene (B1206846) and an alcohol. miamioh.edu The fragmentation of the benzyloxy group itself would likely lead to the formation of a stable benzyl cation or a tropylium ion at m/z 91. The nicotinic acid core would also undergo characteristic fragmentation. For example, the mass spectrum of nicotinic acid often shows a prominent fragment ion resulting from the loss of a carbon dioxide molecule. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Predicted Fragment Description Potential m/z
[M-H]⁻Molecular ion in negative mode242.08
[M+H]⁺Molecular ion in positive mode244.09
[M-COOH]⁺Loss of the carboxylic acid group199.10
[M-CH₂Ph]⁺Cleavage of the benzyl group137.05
C₇H₇⁺Benzyl or tropylium ion91.05

Note: The m/z values are theoretical and may vary based on the isotopic distribution and the specific instrument used.

Improving Chromatographic Separation and Detection

Chromatographic techniques are indispensable for the separation of a target compound from impurities and for its quantification. For a polar, ionizable compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method.

The separation of nicotinic acid and its isomers has been successfully achieved using various HPLC methods. organicchemistrydata.org The choice of the stationary phase, mobile phase composition, and pH are critical parameters for optimizing the separation. For instance, a C18 column is commonly used for the separation of such compounds. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like methanol or acetonitrile, and an aqueous buffer. The addition of an ion-pairing agent or the adjustment of the mobile phase pH can significantly improve the retention and resolution of acidic analytes. For example, a study on the separation of nicotinic acid isomers utilized an ionic liquid as a buffer additive in capillary electrophoresis to enhance separation performance. pdx.edu

The detection of this compound can be achieved using a UV detector, as the pyridine ring and the benzene ring of the benzyloxy group are strong chromophores. The selection of an appropriate wavelength, typically around the absorption maximum of the analyte, is crucial for achieving high sensitivity.

Table 2: General HPLC Parameters for the Analysis of Nicotinic Acid Derivatives

Parameter Typical Conditions Rationale for this compound
Column C18, 5 µm, 4.6 x 150 mmGood retention for moderately polar compounds.
Mobile Phase Acetonitrile/Methanol and water with buffer (e.g., phosphate or acetate)Allows for gradient or isocratic elution to optimize separation.
pH Acidic (e.g., pH 3)Suppresses the ionization of the carboxylic acid, leading to better retention on a reversed-phase column.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at ~260 nmThe pyridine and benzene rings exhibit strong UV absorbance in this region.

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Future Research Directions and Therapeutic Potential of 6 Benzyloxy 4 Methylnicotinic Acid

Optimization of Synthetic Routes for Scalability and Efficiency

The successful translation of a promising compound from laboratory-scale synthesis to industrial production hinges on the development of efficient, cost-effective, and scalable synthetic methodologies. For 6-(Benzyloxy)-4-methylnicotinic acid, a primary focus lies in optimizing the O-benzylation of the corresponding 6-hydroxy precursor.

Traditional methods for the synthesis of nicotinic acid and its derivatives can involve harsh conditions, such as high temperatures and pressures, and the use of corrosive reagents like nitric acid, leading to environmental concerns and low atom economy. nih.govnih.gov More contemporary and efficient approaches for creating substituted pyridines include multicomponent reactions and catalytic methods. rsc.org

A significant challenge in the synthesis of 6-alkoxypyridines is achieving selective O-alkylation over N-alkylation of the precursor 2-pyridone. Research has shown that a ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) can be highly effective for the selective O-benzylation of 2-oxo-1,2-dihydropyridines. akjournals.comnih.gov This method presents a more economical alternative to previously reported systems that utilize expensive silver salts. Further optimization of this catalytic system, including catalyst loading, reaction time, and temperature, could lead to even higher yields and improved scalability.

Another avenue for optimization is the exploration of enzymatic synthesis. Biocatalytic processes, utilizing enzymes like nitrilases, offer the advantages of mild reaction conditions, high selectivity, and a reduced environmental footprint. frontiersin.orgnih.gov Engineering nitrilases with enhanced activity and stability for the conversion of a suitable cyanopyridine precursor could represent a green and highly efficient route for the large-scale production of this compound.

ParameterTraditional Chemical SynthesisModern Catalytic MethodsEnzymatic Synthesis
Reagents Often harsh (e.g., strong acids, high temperatures)Milder conditions, metal catalysts (e.g., ZnO/ZnCl2)Enzymes (e.g., nitrilases), aqueous media
Efficiency Can have low atom economy and generate significant wasteHigher efficiency and selectivityHigh specificity, potentially high conversion rates
Scalability Can be challenging and costlyGenerally good scalabilityCan be limited by enzyme stability and cost
Environmental Impact Higher environmental footprintReduced environmental impactGenerally considered a "green" approach

Design and Synthesis of Next-Generation Analogues with Improved Efficacy and Selectivity

The core structure of this compound provides a versatile scaffold for the design and synthesis of next-generation analogues with enhanced biological activity and target selectivity. Structure-activity relationship (SAR) studies are crucial in guiding these design efforts.

Modifications can be systematically introduced at several key positions:

The Benzyloxy Group: The phenyl ring of the benzyloxy moiety can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric bulk of the molecule. This can influence binding affinity and selectivity for a specific biological target. For instance, studies on other nicotinic acid derivatives have shown that the presence of lipophilic, electron-withdrawing halogen groups can improve antimycobacterial activity. nih.gov

The Methyl Group: The methyl group at the 4-position can be replaced with other alkyl groups of varying chain lengths or with functional groups capable of forming specific interactions, such as hydrogen bonds, with the target protein.

The Carboxylic Acid: The carboxylic acid group is a key pharmacophore and can be converted to various bioisosteres, such as esters, amides, or tetrazoles, to alter the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The synthesis of nicotinic acid hydrazides, for example, has been a successful strategy in developing new antimicrobial agents. nih.govnih.gov

By systematically synthesizing and evaluating these analogues, a comprehensive SAR profile can be established, providing valuable insights into the structural requirements for optimal therapeutic activity.

Expansion of Biological Screening to Novel Therapeutic Areas

While nicotinic acid itself is well-known for its lipid-modifying properties, its derivatives have demonstrated a much broader range of pharmacological activities. drugbank.comebi.ac.uk A critical future direction for this compound is the expansion of its biological screening to uncover novel therapeutic applications.

Based on the activities observed in related nicotinic acid derivatives, several promising areas for investigation include:

Anti-inflammatory and Analgesic Effects: Numerous nicotinic acid derivatives have exhibited significant anti-inflammatory and analgesic properties. frontiersin.orgakjournals.com Screening this compound and its analogues in relevant in vitro and in vivo models of inflammation and pain could reveal new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.

Antimicrobial and Antifungal Activity: The pyridine (B92270) scaffold is a common feature in many antimicrobial drugs. nih.gov Derivatives of nicotinic acid have shown activity against various bacterial and fungal pathogens, including multidrug-resistant strains. nih.govnih.gov A comprehensive screening against a panel of clinically relevant microbes could identify new leads for infectious disease therapies.

Neuropharmacology: Nicotinic acid derivatives have been investigated for their effects on the central nervous system. For example, certain analogues have been shown to act as GABA(A) receptor agonists, suggesting potential applications in treating anxiety, epilepsy, and other neurological disorders. researchgate.net The role of nicotinic acetylcholine (B1216132) receptors (nAChRs) in conditions like depression also presents a potential therapeutic target. nih.gov

Anticancer Activity: The potential of nicotinic acid derivatives as anticancer agents is an emerging area of research. nih.gov Screening against various cancer cell lines and investigating the underlying mechanisms of action could lead to the discovery of novel oncology therapeutics.

Herbicidal and Agrochemical Applications: The pyridine ring is a key component of many herbicides. frontiersin.org Screening for phytotoxicity could uncover potential applications in agriculture.

Application of Advanced Computational Methodologies in Drug Design

Advanced computational methodologies are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, these approaches can significantly accelerate the drug development process.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of a series of analogues and their biological activity. akjournals.comnih.gov By analyzing various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups required for biological activity. This information can be used to design novel scaffolds that retain the key interacting features of this compound while possessing improved drug-like properties.

In silico ADME/Tox prediction can be employed early in the design phase to assess the likely pharmacokinetic and toxicity profiles of new analogues. This allows for the early deselection of compounds with unfavorable properties, saving time and resources.

Exploration of Structure-Based Drug Discovery Approaches

When the three-dimensional structure of the biological target is known, structure-based drug discovery (SBDD) becomes a powerful strategy for designing potent and selective inhibitors. This approach relies on understanding the specific molecular interactions between the ligand and the protein's binding site.

Molecular docking is a key SBDD technique that predicts the preferred orientation and binding affinity of a ligand within a target's active site. nih.govnih.gov For this compound and its analogues, docking studies can provide valuable insights into their binding modes, helping to explain observed SAR and guide the design of new derivatives with improved interactions. For instance, docking can reveal key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding, allowing for the rational design of modifications that enhance these interactions.

If the crystal structure of a target protein in complex with this compound or a close analogue can be obtained, it provides an atomic-level blueprint for drug design. This detailed structural information allows for the precise placement of functional groups to maximize binding affinity and selectivity, leading to the development of highly optimized drug candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.